
Chlorambucil N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorambucil N-oxide, also known as this compound, is a useful research compound. Its molecular formula is C14H19Cl2NO3 and its molecular weight is 320.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Targeted Drug Delivery Systems
Nanoparticle Formulations:
Recent studies have focused on using Chlorambucil N-oxide in conjunction with various nanoparticle systems to enhance drug delivery efficiency and specificity. For instance:
- Graphene-Oxide-Based Nano-Vesicles: A study demonstrated the use of graphene oxide to create nano-vesicles loaded with chlorambucil. These vesicles showed controlled release properties, with a higher release rate at acidic pH, which is typical of tumor microenvironments. The study reported a loading efficiency of 77% and a significant reduction in cytotoxicity compared to free chlorambucil, indicating the potential for safer cancer therapies .
- Iron Oxide Nanoparticles: Another research explored the use of chlorambucil-loaded iron oxide nanoparticles for magnetically targeted drug delivery in leukemia treatment. The nanoparticles demonstrated a controlled release profile, with approximately 89.9% of the drug released over time, enhancing the therapeutic index of chlorambucil by improving its efficacy against cancer cells while minimizing effects on normal cells .
Mesoporous Silica Nanoparticles:
Chlorambucil-functionalized mesoporous silica nanoparticles were evaluated for their selectivity towards cancer cells. These nanoparticles exhibited significantly higher cytotoxicity against lung and colon carcinoma cell lines compared to unbound chlorambucil, suggesting that they could complement or replace existing therapies .
Hypoxia-Selective Cytotoxicity
This compound has been studied for its selective toxicity towards hypoxic tumor cells, which are often resistant to conventional therapies. Research indicates that this compound can be more effective in low-oxygen environments typically found in solid tumors:
- A study highlighted that this compound exhibited less cytotoxicity against normoxic cells compared to chlorambucil itself, while retaining efficacy against hypoxic cells. This property makes it a candidate for developing hypoxia-selective antitumor agents .
Case Studies and Research Findings
The following table summarizes key findings from various studies on this compound:
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of Chlorambucil N-oxide, and how does it differ from its parent compound, Chlorambucil?
this compound, a derivative of the nitrogen mustard alkylating agent Chlorambucil, induces DNA interstrand cross-links to inhibit replication. However, structural modifications in its N-oxide form may alter its biological targets. For example, this compound (PX-478) has been shown to inhibit glucose transporters like GLUT1, reducing cellular glucose uptake, a mechanism not observed with Chlorambucil itself . Methodologically, comparative studies should employ viability assays (e.g., ex vivo cell viability tests) and molecular profiling (e.g., Western blotting for signaling proteins) to differentiate mechanisms .
Q. How can researchers design experiments to evaluate the cytotoxic efficacy of this compound in cancer models?
Key steps include:
- Cell Line Selection : Use validated cancer cell lines (e.g., MDA-MB 231 breast cancer cells) with known sensitivity to alkylating agents.
- Dose-Response Analysis : Measure IC50 values for collagen/DNA synthesis inhibition using radiolabeled assays (e.g., [³H]thymidine incorporation) .
- Control Groups : Include parent Chlorambucil and negative controls (e.g., untreated cells) to benchmark potency.
- Data Validation : Replicate experiments across multiple biological replicates and use statistical methods (e.g., ANOVA) to confirm significance .
Q. What are the recommended protocols for characterizing the purity and stability of this compound in experimental settings?
- Analytical Techniques : Use HPLC for purity assessment, NMR for structural confirmation, and mass spectrometry (MS) for molecular weight validation.
- Stability Testing : Monitor degradation under varying pH, temperature, and light conditions using accelerated stability protocols.
- Documentation : Follow IUPAC guidelines for compound naming and report spectral data (e.g., λmax, retention times) in supplementary materials .
Advanced Research Questions
Q. How do structural modifications in this compound derivatives influence their biological activity, and what methodologies can elucidate structure-activity relationships (SAR)?
- SAR Fingerprinting : Apply predefined substructure searches (e.g., aromatic N-oxide motifs) to correlate chemical features with mutagenic or antimutagenic activity .
- Case Study : The amidine analogue AB(1) of this compound exhibits enhanced antiproliferative activity (IC50 = 19 μM vs. 44 μM for Chlorambucil) by disrupting β1-integrin and IGF-I receptor signaling. Mechanistic insights require pathway-specific assays (e.g., prolidase activity inhibition, receptor expression profiling via Western blot) .
- Computational Modeling : Use molecular docking to predict interactions with targets like DNA-PK or GLUT1 .
Q. How can conflicting data on the mutagenic potential of N-oxide compounds be resolved in the context of this compound?
- Contradictory Evidence : While some aromatic N-oxides show mutagenicity (e.g., via Ames test), others like 2,6-Dimethylpyridine N-oxide exhibit antimutagenic effects .
- Resolution Strategies :
- Context-Dependent Assays : Test this compound in bacterial mutagenicity assays (e.g., fluctuation Ames test) and mammalian cell models (e.g., micronucleus assay).
- Dose-Response Analysis : Compare threshold concentrations for mutagenic vs. therapeutic effects.
- SAR Analysis : Identify substituents (e.g., methyl groups) that modulate mutagenicity .
Q. What experimental frameworks are recommended for studying the dual role of this compound in DNA damage and metabolic disruption?
- Integrated Workflow :
DNA Damage Assays : Quantify cross-links via comet assays or γ-H2AX foci imaging.
Metabolic Profiling : Measure glucose uptake inhibition using radiolabeled 2-deoxyglucose and GLUT1 expression via qPCR .
Crosstalk Analysis : Use siRNA knockdown of DNA-PK or GLUT1 to isolate mechanistic contributions .
- Data Interpretation : Employ multivariate analysis to distinguish primary (DNA damage) vs. secondary (metabolic) effects.
Q. Methodological Guidelines
Q. How should researchers address reproducibility challenges in studies involving this compound?
- Detailed Documentation : Provide step-by-step synthesis protocols, spectral data, and batch-specific purity metrics in supplementary materials .
- Reagent Transparency : Disclose commercial sources of this compound and validate identity via third-party testing (e.g., NIST standards) .
- Independent Validation : Collaborate with external labs to replicate key findings, as recommended by the Beilstein Journal of Organic Chemistry .
Q. What statistical approaches are critical for analyzing dose-response data in this compound studies?
- Nonlinear Regression : Fit IC50 curves using four-parameter logistic models (e.g., GraphPad Prism).
- Error Reporting : Include 95% confidence intervals for IC50 values and use Bonferroni correction for multiple comparisons .
- Public Data Deposition : Share raw datasets in repositories like ChemSpider or PubChem to enable meta-analyses .
Q. Tables for Key Data
Table 1. Comparative Efficacy of this compound Analogues in MDA-MB 231 Cells
Table 2. Methodological Checklist for Mutagenicity Studies
Step | Requirement | Reference |
---|---|---|
1 | Use bacterial (Ames test) and mammalian assays | |
2 | Include positive controls (e.g., 2-AA) | |
3 | Report concentrations in molarity (μM–mM) |
Eigenschaften
CAS-Nummer |
33845-63-5 |
---|---|
Molekularformel |
C14H19Cl2NO3 |
Molekulargewicht |
320.2 g/mol |
IUPAC-Name |
4-(3-carboxypropyl)-N,N-bis(2-chloroethyl)benzeneamine oxide |
InChI |
InChI=1S/C14H19Cl2NO3/c15-8-10-17(20,11-9-16)13-6-4-12(5-7-13)2-1-3-14(18)19/h4-7H,1-3,8-11H2,(H,18,19) |
InChI-Schlüssel |
KXMJTDMWYPDAPL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCCC(=O)O)[N+](CCCl)(CCCl)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1CCCC(=O)O)[N+](CCCl)(CCCl)[O-] |
Key on ui other cas no. |
33845-63-5 |
Synonyme |
chlorambucil N-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.